Gas-Phase Acidity: DMB Is a Weaker N–H Acid Than Unsubstituted Barbituric Acid and a Slightly Weaker Acid Than 5,5-Diethylbarbituric Acid
The gas-phase N–H acidity of 5,5-dimethylbarbituric acid was determined as 1369.4 ± 8.8 kJ mol⁻¹ by electrospray ionization-triple quadrupole mass spectrometry using the extended kinetic Cooks method. This value is approximately 7.9 kJ mol⁻¹ higher (weaker acid) than the N–H acidity of unsubstituted barbituric acid (1361.5 ± 10.5 kJ mol⁻¹) and 1.2 kJ mol⁻¹ higher than that of 5,5-diethylbarbituric acid (1368.2 ± 8.8 kJ mol⁻¹) [1]. The C–H deprotonation site of unsubstituted barbituric acid (1330.9 ± 10.0 kJ mol⁻¹) is inaccessible in DMB due to C5 methylation, eliminating a competing deprotonation pathway and simplifying its gas-phase ion chemistry [1].
| Evidence Dimension | Gas-phase acidity (GA) at N–H deprotonation site |
|---|---|
| Target Compound Data | 1369.4 ± 8.8 kJ mol⁻¹ |
| Comparator Or Baseline | Barbituric acid (N–H): 1361.5 ± 10.5 kJ mol⁻¹; 5,5-Diethylbarbituric acid (N–H): 1368.2 ± 8.8 kJ mol⁻¹ |
| Quantified Difference | ΔGA = +7.9 kJ mol⁻¹ vs. barbituric acid; ΔGA = +1.2 kJ mol⁻¹ vs. 5,5-diethylbarbituric acid |
| Conditions | ESI-TQ mass spectrometry, extended kinetic Cooks method, T = 298.15 K |
Why This Matters
For mass spectrometrists and ion chemists, DMB provides a single, well-defined N–H deprotonation site without the confounding C–H acidity of unsubstituted barbituric acid, enabling its use as a cleaner internal acidity calibrant or mechanistic probe.
- [1] Rincón, L.; Henao, A.; Castaño, J.; Gómez, S.; Notario, R.; Roux, M. V. et al. Experimental and Computational Studies on the Gas-Phase Acidity of 5,5-Dialkyl Barbituric Acids. J. Am. Soc. Mass Spectrom. 2021, 32 (8), 2162–2167 (Table 1). DOI: 10.1021/jasms.1c00123. View Source
